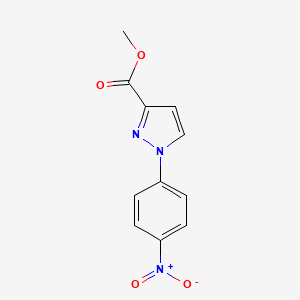

Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Beschreibung

Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a nitro-substituted phenyl group at the 1-position and a methyl ester at the 3-position of the pyrazole ring. The nitro group confers strong electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the ester group enhances lipophilicity and stability compared to its carboxylic acid counterpart (1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, CAS 19532-43-5) .

Eigenschaften

IUPAC Name |

methyl 1-(4-nitrophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c1-18-11(15)10-6-7-13(12-10)8-2-4-9(5-3-8)14(16)17/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGLHEOTVBNBFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural Overview and Synthetic Challenges

Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate features a pyrazole core substituted at positions 1, 3, and 4 with a 4-nitrophenyl group, methyl ester, and nitro group, respectively. The synthetic challenges include:

Primary Synthesis Routes

Direct Esterification of 4-Nitro-1H-Pyrazole-3-Carboxylic Acid

The most widely reported method involves esterifying 4-nitro-1H-pyrazole-3-carboxylic acid with methanol using thionyl chloride (SOCl₂) as the catalyst.

Procedure

Reaction Setup :

Workup :

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 99.5% |

| Purity | >99% (by ¹H NMR) |

| Scale | Multi-kilogram |

Mechanistic Insight : Thionyl chloride protonates the carboxylic acid, forming an acyl chloride intermediate, which reacts with methanol to yield the ester.

Cyclocondensation of Trichloromethyl Enones with Arylhydrazines

An alternative route employs trichloromethyl enones and 4-nitrophenylhydrazine to construct the pyrazole ring regioselectively.

Procedure

Enone Synthesis :

Cyclocondensation :

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 74–97% |

| Regioselectivity | >20:1 (3- vs. 5-ester) |

Mechanistic Insight : The reaction proceeds via β-enaminone formation, followed by cyclization and methanolysis (Scheme 1):

$$

\text{Enone} + \text{Hydrazine} \rightarrow \beta\text{-Enaminone} \rightarrow \text{Pyrazoline} \rightarrow \text{Pyrazole} + \text{MeOH}

$$

Optimization Strategies

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Data

Industrial-Scale Adaptations

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydride.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated pyrazoles and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Wirkmechanismus

The mechanism of action of Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the pyrazole ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Modifications

The table below compares methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate with analogous pyrazole carboxylates, highlighting key structural differences and their implications:

Key Observations

Substituent Effects on Reactivity and Applications

- Nitro Group : The electron-withdrawing nitro group in the target compound enhances adsorption on metal surfaces, making it effective in corrosion inhibition . Similar nitro-substituted derivatives, such as L6, exhibit >90% inhibition efficiency in acidic environments .

- Ester Groups : Methyl esters (e.g., target compound) offer higher volatility and lower molecular weight compared to ethyl esters (e.g., L6), which may influence solubility and pharmacokinetic properties .

- Functional Group Diversity : The formyl group in methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate enables further derivatization (e.g., Schiff bases), expanding its utility in drug discovery .

Biological and Industrial Applications

- Corrosion Inhibition : The nitro and ester functionalities in the target compound and L6 facilitate strong adsorption on carbon steel, forming protective layers in corrosive media .

- Antimicrobial Activity : Derivatives with chloro or methoxy substituents (e.g., ) show enhanced interactions with microbial cell membranes, though nitro-substituted variants require further testing .

Synthetic Pathways The target compound can be synthesized via esterification of 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (CAS 19532-43-5) using methanol under acidic conditions . Similar methods are employed for ethyl esters (e.g., L6) using ethanol .

Biologische Aktivität

Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS No. 70375-81-4) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate can be synthesized through various methods, including one-pot reactions involving hydrazine derivatives and carbonyl compounds. The synthesis often employs microwave-assisted techniques to enhance yield and reduce reaction times. The compound's structure includes a pyrazole ring substituted with a nitrophenyl group, which is significant for its biological activity.

Biological Activity Overview

The biological activities of methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate have been evaluated across multiple studies, highlighting its potential as an anticancer agent, antimicrobial agent, and inhibitor of various enzymes.

Anticancer Activity

Research has shown that derivatives of pyrazole compounds exhibit significant cytotoxic effects against different cancer cell lines. For instance, a study reported that similar pyrazole derivatives demonstrated IC50 values ranging from 32 µg/mL to higher concentrations against murine P815 mastocytoma cells. The presence of the nitro group in the para position of the phenyl ring enhances the compound's ability to inhibit cancer cell proliferation .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Pyrazole Derivative | P815 | 32 |

| Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | Various | TBD |

Antimicrobial Activity

Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has also been investigated for its antimicrobial properties. Studies indicate that certain pyrazole derivatives exhibit notable antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The mechanism involves disruption of fungal cell membranes, leading to cell death .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in critical metabolic pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. Inhibition of COX enzymes can lead to reduced inflammation and pain relief, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate:

- Cytotoxicity Study : A study evaluated a series of pyrazole derivatives for their cytotoxic effects on various cancer cell lines. Methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate was included in the screening and showed promising results against P815 cells.

- Antimicrobial Evaluation : Another research effort assessed the antifungal activity of pyrazole derivatives, revealing that methyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate exhibited significant antifungal activity against multiple strains.

- Mechanistic Studies : Investigations into the mechanism of action have suggested that the compound may induce apoptosis in cancer cells through mitochondrial pathways, emphasizing its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.